Dimethyl 1,3-adamantanedicarboxylate

Descripción general

Descripción

Dimethyl 1,3-adamantanedicarboxylate is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Dimethyl adamantane-1,3-dicarboxylate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties . .

Mode of Action

Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with its targets through radical-based functionalization reactions .

Biochemical Pathways

It’s known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound may affect various biochemical pathways involving these functional groups.

Result of Action

Given the compound’s potential for radical-based functionalization reactions , it may induce changes in the structure and function of its targets, leading to various downstream effects.

Análisis Bioquímico

Biochemical Properties

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives

Cellular Effects

Some adamantane derivatives have been shown to have antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains

Molecular Mechanism

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives

Temporal Effects in Laboratory Settings

Adamantane-containing polyimides have been shown to exhibit significantly high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties

Metabolic Pathways

Biodegradation of alkyl-substituted adamantane derivatives has been studied under extremely acidic conditions

Actividad Biológica

Dimethyl 1,3-adamantanedicarboxylate (DMADC) is a compound derived from adamantane, a unique hydrocarbon structure known for its rigidity and stability. This article explores the biological activity of DMADC, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

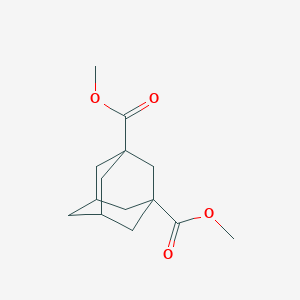

This compound is characterized by its adamantane core with two carboxylate groups esterified with methyl groups. The structural formula can be represented as follows:

This compound exhibits a high degree of stability and reactivity due to the unique properties associated with the adamantane framework.

Antimicrobial Activity

Research indicates that DMADC possesses notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Efficacy of DMADC

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The mechanism of action of DMADC is attributed to its ability to interact with cellular membranes and influence biochemical pathways. Adamantane derivatives are known to undergo radical-based functionalization reactions, which may contribute to their biological activity. The compound’s structure allows it to effectively penetrate bacterial membranes, leading to increased permeability and eventual cell lysis .

Case Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, DMADC was tested against multiple strains of bacteria using the agar diffusion method. The results indicated significant antibacterial effects, particularly against Staphylococcus aureus, with an inhibition zone measuring up to 15 mm. The study concluded that DMADC could serve as a potential lead compound for developing new antibacterial agents .

Case Study 2: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of DMADC through esterification reactions and evaluated their biological activities. Among these derivatives, those containing additional functional groups exhibited enhanced antimicrobial properties compared to the parent compound. This suggests that structural modifications can optimize the biological efficacy of adamantane derivatives .

Biochemical Pathways

Research into the biochemical pathways influenced by DMADC reveals that it may affect various metabolic processes in bacteria. The compound has been shown to alter enzyme activities involved in cell wall synthesis and energy metabolism, leading to impaired growth and replication of bacterial cells .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₀O₄

- Molecular Weight : 252.31 g/mol

- CAS Number : 1459-95-6

DMADC's structure features two carboxylate groups attached to an adamantane framework, which contributes to its reactivity and stability in various chemical environments. This unique configuration allows it to participate in diverse chemical reactions, making it a valuable compound in research settings.

Medicinal Chemistry Applications

-

Antiviral Activity :

- DMADC derivatives have shown potential as antiviral agents. Research indicates that modifications to the adamantane structure can enhance efficacy against viral infections, particularly those resistant to conventional treatments. For instance, studies on adamantane derivatives have demonstrated antiviral properties against influenza viruses due to their ability to inhibit viral replication .

-

Drug Development :

- The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo functionalization allows for the introduction of different functional groups, which can lead to the development of novel therapeutics. Case studies have highlighted the synthesis of adamantane-based compounds that exhibit improved pharmacological profiles compared to their non-adamantane counterparts .

Materials Science Applications

-

Polymer Chemistry :

- DMADC is utilized in the synthesis of polyimides and other polymers that exhibit enhanced thermal and mechanical properties. These polymers are characterized by high glass transition temperatures and excellent optical transparency, making them suitable for applications in electronics and aerospace .

- Nanocomposites :

Organic Synthesis Applications

- Synthetic Intermediates :

- Functionalization Reactions :

Case Studies

Propiedades

IUPAC Name |

dimethyl adamantane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMDGBXGJKYMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327115 | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-95-6 | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1,3-adamantanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.